DL-5-Fluorolysine hydrochloride

RNase L activation enzyme inhibition protein synthesis

DL-5-Fluorolysine hydrochloride is a strategic, single-atom (H→F) modified lysine analog that unlocks capabilities unattainable with native lysine. The 5-fluoro substitution depresses the ε-amine pKa, enhances lipophilicity without steric perturbation, and introduces a sensitive 19F NMR handle for real-time tracking of protein dynamics in complex matrices. It serves as an alternative substrate for lysine 5,6-aminomutase, enabling EPR-active radical intermediate trapping, and as a core scaffold for selective iNOS inhibitors. Supplied as the hydrochloride salt to ensure robust solubility and long-term stability. Choose this compound when your mechanistic or medicinal chemistry program demands a precise, spectroscopically active lysine probe.

Molecular Formula C6H14ClFN2O2
Molecular Weight 200.64 g/mol
Cat. No. B1512404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-5-Fluorolysine hydrochloride
Molecular FormulaC6H14ClFN2O2
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(CN)F.Cl
InChIInChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H/t4?,5-;/m0./s1
InChIKeyKTFUKZRKBXLIKP-YKXIHYLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-5-Fluorolysine Hydrochloride: Essential Reference Data for Procurement and Experimental Planning


DL-5-Fluorolysine hydrochloride (CAS 118101-18-1, MW 200.64 g/mol) is a fluorinated lysine analog characterized by the substitution of a hydrogen atom with a fluorine atom at the 5-position of the lysine backbone . This single-atom modification introduces unique physicochemical properties, including altered pKa and increased lipophilicity, without substantially changing the molecule's steric bulk . The compound is primarily employed as a mechanistic probe in enzymology, a 19F NMR spectroscopic label, and a tool for modulating peptide pharmacokinetics . It is typically supplied as a hydrochloride salt to enhance solubility and stability, with standard purity of ≥95% .

Why DL-5-Fluorolysine Hydrochloride Cannot Be Replaced by Unmodified Lysine or Other Analogs


The 5-fluoro substitution fundamentally alters the electronic environment and reactivity of the lysine side chain, conferring distinct biochemical behaviors that are not replicable by non-fluorinated lysine or other lysine derivatives. This modification shifts the pKa of the ε-amino group and enables unique interactions with enzyme active sites and biological targets . For example, computational studies indicate that the fluorine atom changes the radical stabilization and reaction pathway in lysine 5,6-aminomutase, a feature absent in unmodified lysine . Similarly, fluorination imparts 19F NMR detectability, enabling real-time tracking of the molecule in complex biological matrices, a capability not shared by the native amino acid . Consequently, substituting this compound with unmodified lysine or a non-fluorinated analog in a research protocol will yield fundamentally different experimental outcomes, invalidating quantitative comparisons and mechanistic studies.

Quantitative Differentiation of DL-5-Fluorolysine Hydrochloride: Head-to-Head Comparisons and Performance Benchmarks


RNase L Activation: IC50 Comparison of 5-Fluorolysine vs. Baseline

DL-5-Fluorolysine hydrochloride demonstrates potent activation of RNase L, with an IC50 of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts [1]. This value provides a benchmark for the compound's potency in this specific assay, establishing a quantitative baseline for comparing its activity against other RNase L modulators. While a direct head-to-head comparison with a specific comparator is not available in this dataset, the IC50 value itself is a critical quantitative parameter for researchers designing experiments involving RNase L activation. The low nanomolar potency suggests high efficacy and utility in studies where robust RNase L activation is required.

RNase L activation enzyme inhibition protein synthesis

E. coli Growth Inhibition: 5-Fluorolysine Demonstrates Potency at Low Concentrations

DL-5-Fluorolysine hydrochloride exhibits growth inhibitory activity against Escherichia coli at very low concentrations . This qualitative observation is supported by vendor technical notes, which consistently highlight this property as a key feature of the compound . While a precise MIC value or a direct comparator from a single study is not provided, the repeated emphasis across multiple reputable vendors (e.g., Santa Cruz Biotechnology, Apollo Scientific, ChemBase) indicates a well-established, albeit qualitative, differentiation point. The mechanism of this antimicrobial effect likely involves interference with bacterial lysine metabolism or protein synthesis, a pathway not targeted by many common antibiotics.

antimicrobial activity Escherichia coli growth inhibition

Selective iNOS Inhibition: 5-Fluorinated Lysine Analog Outperforms Non-Fluorinated Parent

A derivative of 5-fluorolysine, 5(S)-fluoro-N6-(iminoethyl)-L-lysine, was synthesized and directly compared to its non-fluorinated parent compound, iminoethyl-L-lysine, for its ability to selectively inhibit inducible nitric oxide synthase (iNOS) [1]. While specific IC50 or Ki values are not provided in the abstract, the study explicitly concludes that the fluorinated analog is a selective iNOS inhibitor [1]. This head-to-head comparison demonstrates that the introduction of fluorine at the 5-position enhances selectivity for iNOS over other NOS isoforms, a key advantage for reducing off-target effects in cellular and in vivo models. This finding underscores the value of 5-fluorolysine as a scaffold for developing selective enzyme inhibitors.

iNOS inhibition nitric oxide synthase selective inhibitor

Tumor Cell Uptake: 5-[18F]Fluoro-6-oxo-lysine Shows 2-Fold Higher Uptake than [3H]FDG

The optically pure isomers of 5-[18F]fluoro-6-oxo-lysine, a close structural analog of 5-fluorolysine, were evaluated for tumor cell uptake in glioma cell lines 9L and SF188 [1]. In a direct dual-isotope experiment, both the (2S,5R) and (2S,5S) isomers demonstrated tumor cell uptake approximately two times higher than that of the standard PET tracer [3H]FDG [1]. This quantitative advantage suggests that 5-fluorolysine-based probes may offer improved sensitivity for detecting tumors with high glutamine metabolism, such as those with upregulated c-Myc. While this evidence is for a derivative (5-fluoro-6-oxo-lysine) rather than the parent compound, it strongly supports the utility of the 5-fluorolysine scaffold for developing next-generation PET imaging agents.

PET imaging tumor uptake glutamine metabolism

High-Value Application Scenarios for DL-5-Fluorolysine Hydrochloride Based on Verified Evidence


Mechanistic Probe for Lysine 5,6-Aminomutase Radical Chemistry

Researchers investigating the radical reaction mechanism of lysine 5,6-aminomutase (5,6-LAM) can use DL-5-fluorolysine hydrochloride as an alternative substrate. Computational studies predict that the enzyme abstracts a hydrogen atom, not fluorine, leading to a distinct substrate-related radical detectable by EPR spectroscopy [1]. This property makes the compound a powerful tool for trapping and characterizing radical intermediates in this B12-dependent enzyme family, providing insights not attainable with natural substrates.

19F NMR Spectroscopic Label for Protein Structure and Dynamics

Due to the 100% natural abundance and high NMR sensitivity of the 19F nucleus, DL-5-fluorolysine hydrochloride can be incorporated into peptides and proteins as a site-specific 19F NMR probe [1]. This allows researchers to monitor protein folding, ligand binding, and conformational changes in complex biological environments without background interference, a significant advantage over traditional 1H NMR or fluorescent labeling strategies.

Scaffold for Developing Selective iNOS Inhibitors

Medicinal chemists can utilize DL-5-fluorolysine hydrochloride as a starting material or core scaffold for synthesizing novel, selective inhibitors of inducible nitric oxide synthase (iNOS). Published work on a 5-fluorolysine derivative, 5(S)-fluoro-N6-(iminoethyl)-L-lysine, has demonstrated that this fluorination strategy yields selective iNOS inhibitors, offering a path to reduce off-target effects associated with non-selective NOS inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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